molecular formula C13H19ClOS B5116820 1-chloro-3-[4-(isopropylthio)butoxy]benzene

1-chloro-3-[4-(isopropylthio)butoxy]benzene

Cat. No. B5116820
M. Wt: 258.81 g/mol
InChI Key: AMISLCNYMCYOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3-[4-(isopropylthio)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor with high affinity, preventing the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways.
Biochemical and Physiological Effects:
1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce airway smooth muscle contraction, decrease cardiac output, and inhibit lipolysis in adipose tissue. It has also been shown to inhibit cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 has several advantages for use in lab experiments. It is highly selective for β2-adrenergic receptors, allowing for specific investigation of the role of these receptors in various processes. It is also relatively stable and easy to handle. However, one limitation of 1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 is that it may have off-target effects on other receptors, particularly at high concentrations.

Future Directions

There are several future directions for research involving 1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the development and progression of various diseases, including cancer and cardiovascular disease. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in both research and clinical settings. Additionally, further investigation is needed to fully understand the potential off-target effects of 1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 and other β2-adrenergic receptor antagonists.

Synthesis Methods

The synthesis of 1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 involves several steps, including the reaction of 1-chloro-3-nitrobenzene with isopropylthiol, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The final step involves the reaction of the resulting intermediate with 4-bromobutanol in the presence of potassium carbonate.

Scientific Research Applications

1-chloro-3-[4-(isopropylthio)butoxy]benzene 118,551 has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of β2-adrenergic receptor activation on cardiac function, airway smooth muscle contraction, and glucose metabolism. It has also been used to investigate the role of β2-adrenergic receptors in cancer cell proliferation and migration.

properties

IUPAC Name

1-chloro-3-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClOS/c1-11(2)16-9-4-3-8-15-13-7-5-6-12(14)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISLCNYMCYOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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